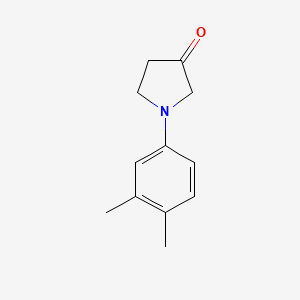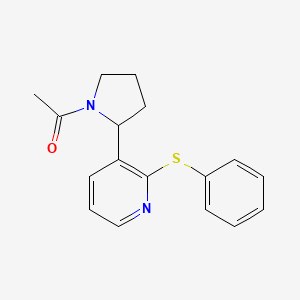
1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a phenylthio group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a phenylthio-substituted pyridine under specific conditions . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The phenylthio and pyridine groups can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(2-pyridin-3-ylpiperidin-1-yl)ethanone: This compound has a similar structure but features a piperidine ring instead of a pyrrolidine ring.
2-(Pyridin-2-yl)pyrrolidine: This compound lacks the phenylthio group but has a similar pyridine-pyrrolidine structure.
Uniqueness
1-(2-(2-(Phenylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C17H18N2OS |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-[2-(2-phenylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2OS/c1-13(20)19-12-6-10-16(19)15-9-5-11-18-17(15)21-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3 |
Clave InChI |
RSNHIHFPPJPOHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


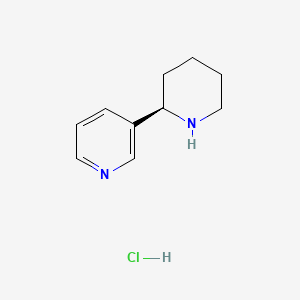
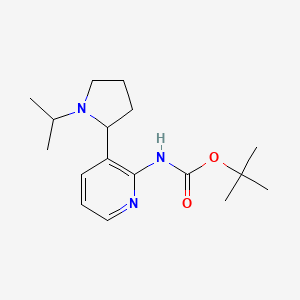
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
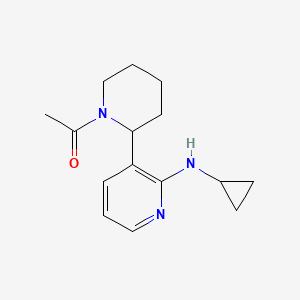
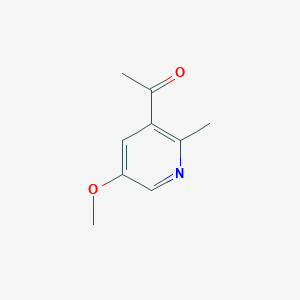
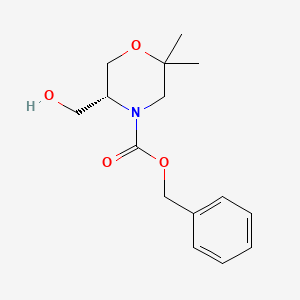
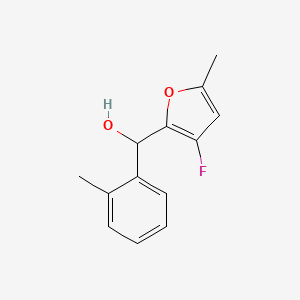
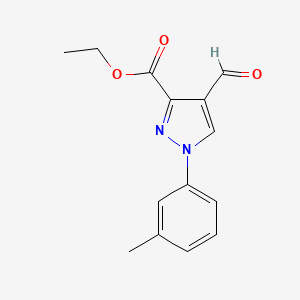
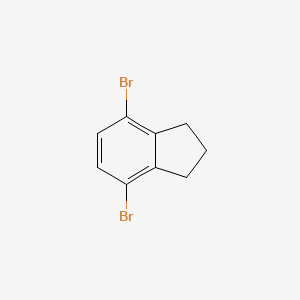
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
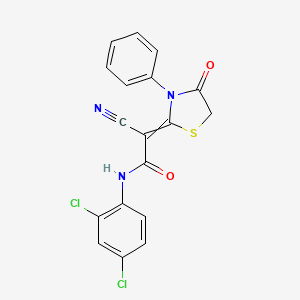
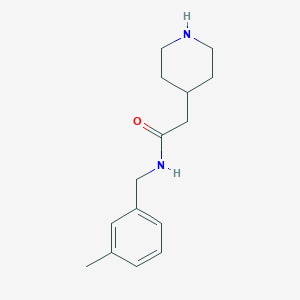
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
